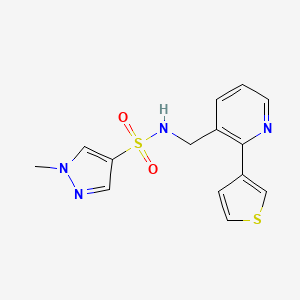

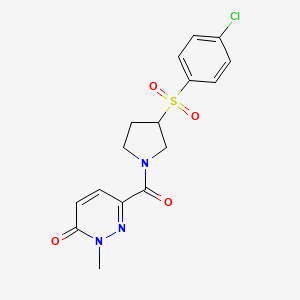

2-Phenoxyethyl 2-(1-(acetylcarbamothioyl)-3-oxopiperazin-2-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenoxyethanol is an antiseptic used as a hand disinfectant or preservative in medications. It is a colorless liquid with a pleasant odor. It is a glycol ether used as a perfume fixative, insect repellent, antiseptic, solvent, preservative, and also as an anesthetic in fish aquaculture .

Synthesis Analysis

Phenoxyethanol is produced by the hydroxyethylation of phenol (Williamson synthesis), for example, in the presence of alkali-metal hydroxides or alkali-metal borohydrides .Molecular Structure Analysis

The molecular formula for 2-Phenoxyethyl acetate, a related compound, is C10H12O3. Its average mass is 180.201 Da and its monoisotopic mass is 180.078644 Da .Physical And Chemical Properties Analysis

2-Phenoxyethyl acetate is a colorless, clear, oily liquid with a faint aromatic odor at room temperature and a low water solubility and evaporation rate .Wissenschaftliche Forschungsanwendungen

Cyclization Reactions in Chemical Synthesis

Cyclization of various cyanamides with compounds like methyl anthranilates and methyl 2-(3-oxopiperazin-2-yl)acetate leads to the formation of novel heterocyclic compounds, showcasing a method for synthesizing complex molecules possibly relevant to pharmaceutical research (Shikhaliev et al., 2008).

Novel Annelated 2-Oxopiperazines Synthesis

Interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides produces novel methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido(1, 2-a)pyrazine-9-carboxylates, demonstrating the chemical versatility of oxopiperazine derivatives for creating bioactive molecules (Svetlana et al., 2015).

Antibacterial and Antifungal Compound Development

Research involving the synthesis and microbial evaluation of new pyridine derivatives, including those related to piperazine and acetate functionalities, provides a foundation for the development of novel antimicrobial agents (Patel & Agravat, 2007).

GPIIb/IIIa Antagonists Synthesis for Thrombotic Diseases

The creation of 2-oxopiperazine derivatives as GPIIb/IIIa antagonists illustrates the application of such compounds in potentially treating thrombotic diseases, offering insights into cardiovascular drug development (Kitamura et al., 2001).

Anaerobic Ether Cleavage Mechanism

The study on anaerobic ether cleavage of 2-phenoxyethanol into phenol and acetate by specific bacteria demonstrates the biochemical transformation capabilities and potential biotechnological applications of ether compounds (Speranza et al., 2002).

Wirkmechanismus

Target of Action

Similar compounds like 2-phenoxyethyl acrylate are known to be involved in polymerization reactions .

Mode of Action

It’s structurally similar to 2-phenoxyethyl acrylate, which is known to participate in ultraviolet (uv) initiated polymerization reactions . This suggests that 2-Phenoxyethyl 2-(1-(acetylcarbamothioyl)-3-oxopiperazin-2-yl)acetate might also interact with its targets through a similar mechanism.

Biochemical Pathways

Given its structural similarity to 2-phenoxyethyl acrylate, it might be involved in the formation of polymer networks .

Pharmacokinetics

It’s known that the compound is almost insoluble in water , which could impact its bioavailability.

Result of Action

Based on its structural similarity to 2-phenoxyethyl acrylate, it might contribute to the formation of polymer networks .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s solubility in water could affect its distribution in an aqueous environment. Furthermore, its reactivity under UV light suggests that light exposure might influence its activity.

Safety and Hazards

Zukünftige Richtungen

The present work focuses on the literature survey of chemical diversity of phenoxy acetamide and its derivatives (Chalcone, Indole and Quinoline) in the molecular framework in order to get complete information regarding pharmacologically interesting compounds of widely different composition. From a biological and industrial point of view, this literature review may provide an opportunity for the chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .

Biochemische Analyse

Biochemical Properties

It is known that the compound can participate in reactions at the benzylic position . These reactions typically involve free radical bromination, nucleophilic substitution, and oxidation

Cellular Effects

Related compounds such as 2-Phenoxyethanol have been used as preservatives in cosmetics and have shown to inactivate bacteria and several types of yeast

Molecular Mechanism

It is known that related compounds can undergo reactions at the benzylic position, which typically involve free radical bromination, nucleophilic substitution, and oxidation

Dosage Effects in Animal Models

Related compounds such as 2-Phenoxyethanol have been studied in rats, showing that the compound is rapidly absorbed and extensively metabolized to form phenoxyacetic acid

Eigenschaften

IUPAC Name |

2-phenoxyethyl 2-[1-(acetylcarbamothioyl)-3-oxopiperazin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5S/c1-12(21)19-17(26)20-8-7-18-16(23)14(20)11-15(22)25-10-9-24-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H,18,23)(H,19,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFLAMIZQMCTDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=S)N1CCNC(=O)C1CC(=O)OCCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2794893.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2794894.png)

![N-benzhydryl-3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2794899.png)

![2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-piperidinopropyl]acetamide](/img/structure/B2794901.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-oxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-3-yl]propanamide](/img/structure/B2794908.png)

![ethyl 4-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate](/img/structure/B2794910.png)

![1-(4-ethylphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2794911.png)

![2-methyl-N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2794912.png)